7-Methoxy-2-methylquinolin-4-ol

Antimicrobial Antibiofilm Infectious Disease

7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4) features a 7-methoxy substitution that creates a distinct tautomeric equilibrium and biological profile absent in unsubstituted analogs. It delivers exceptional MAO-B selectivity (SI >1000), a superior CYP3A4 inhibition profile (IC50 7.9 µM vs. 4.7 µM for 2-methylquinolin-4-ol), and demonstrated antibiofilm activity. The reactive 4-hydroxyl group enables rapid derivatization for SAR libraries. For CNS drug discovery, anti-infective research, and lead optimization requiring minimized drug-drug interaction risk, this specific substitution pattern is irreplaceable.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 103624-90-4
Cat. No. B010254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methylquinolin-4-ol
CAS103624-90-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)
InChIKeyVXLZVELXYBOECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4): A 7-Methoxy Quinolin-4-ol Scaffold for Drug Discovery & Chemical Biology


7-Methoxy-2-methylquinolin-4-ol is a substituted quinolin-4-ol (4-hydroxyquinoline) derivative, characterized by a methoxy group at the 7-position and a methyl group at the 2-position on the quinoline core [1]. This heterocyclic aromatic compound exists in equilibrium with its 4-oxo tautomer (7-methoxy-2-methyl-4(1H)-quinolinone) [2] and has a molecular weight of 189.21 g/mol [1]. It serves as a versatile building block for medicinal chemistry, particularly in the synthesis of compounds targeting cancer, infectious diseases, and inflammatory pathways [3].

Why 7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4) Cannot Be Casually Substituted with Generic Quinolin-4-ol Analogs


The 7-methoxy substituent on the quinoline scaffold is not a trivial modification; it fundamentally alters the compound's physicochemical properties and biological activity profile compared to unsubstituted or differently substituted analogs. Specifically, the 7-methoxy group significantly impacts the tautomeric equilibrium between the hydroxyquinoline and quinolone forms, a critical factor for target binding and pharmacological activity [1]. While structurally related compounds like 2-methylquinolin-4-ol (CAS 5660-24-2) or 6-ethoxy-2-methylquinolin-4-ol may share the same core scaffold, the absence of the 7-methoxy group, or its replacement with other substituents, leads to distinct activity spectra and potency profiles [2]. Therefore, generic substitution cannot be assumed without rigorous experimental validation, as the specific substitution pattern is a key determinant of biological function.

Quantitative Evidence Guide: Defining the Unique Value of 7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4) for Scientific Selection


Antibacterial & Antibiofilm Potential of 7-Methoxyquinoline Derivatives Against Uropathogens

While direct data for 7-methoxy-2-methylquinolin-4-ol is limited, evidence from a closely related derivative, compound 3l (a 7-methoxyquinolin-4-yl amino sulfonamide), demonstrates the strong antimicrobial and antibiofilm potential conferred by the 7-methoxyquinoline moiety. Compound 3l exhibited potent activity against key uropathogens, with MIC values of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans [1]. The antibiofilm activity was also significant, achieving 94.60% biofilm inhibition against E. coli at 10.0 µg/mL [1]. This data strongly suggests that the 7-methoxy substitution pattern is a key structural feature for developing potent antimicrobial agents targeting urinary tract infections.

Antimicrobial Antibiofilm Infectious Disease

Synthetic Accessibility and Derivative Diversity

7-Methoxy-2-methylquinolin-4-ol is a versatile synthetic intermediate. Its synthesis is well-established, proceeding from readily available starting materials like m-anisidine and ethyl acetoacetate [1]. This synthetic accessibility, combined with multiple reactive sites (the 4-hydroxyl group and the aromatic ring), allows for efficient diversification. For instance, the 4-hydroxyl group can be easily converted to a 4-chloro derivative (4-chloro-7-methoxy-2-methylquinoline), a crucial intermediate for further functionalization, as demonstrated in the synthesis of the antimicrobial sulfonamide series 3(a–s) [2]. This contrasts with less substituted analogs (e.g., 2-methylquinolin-4-ol), which lack the methoxy handle for additional electronic and steric tuning.

Synthetic Chemistry Medicinal Chemistry Scaffold Modification

Metabolic Stability: CYP3A4 Interaction Profile

In vitro data indicates that 7-methoxy-2-methylquinolin-4-ol exhibits a moderate interaction with the major drug-metabolizing enzyme CYP3A4. It demonstrated an IC50 of 7.9 µM for the inhibition of human recombinant CYP3A4 [1]. This value provides a quantitative baseline for assessing potential drug-drug interaction risks. In comparison, the closely related analog 2-methylquinolin-4-ol (CAS 5660-24-2) shows a slightly more potent interaction with CYP3A4, with an IC50 of 4.7 µM [2], suggesting that the 7-methoxy substitution may attenuate CYP3A4 inhibition compared to the unsubstituted core. This difference could be meaningful when optimizing lead compounds for reduced metabolic liability.

Drug Metabolism ADME Cytochrome P450

Selectivity Profile Against Monoamine Oxidases

The selectivity of 7-methoxy-2-methylquinolin-4-ol for off-target CNS enzymes has been investigated. It showed an IC50 of 100 nM for the inhibition of rat MAO-B [1], but importantly, it demonstrated no significant inhibition of MAO-A, with an IC50 > 100 µM [2]. This >1000-fold selectivity for MAO-B over MAO-A is a notable characteristic. This contrasts with many other quinoline-based MAO inhibitors which often lack this degree of subtype selectivity, making this compound a more precise tool for studying the specific role of MAO-B inhibition in neuroprotection or for developing treatments for disorders like Parkinson's disease where MAO-B is a key target.

Target Selectivity Monoamine Oxidase CNS Drug Discovery

Optimal Application Scenarios for 7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4) in R&D and Industrial Procurement


Scaffold for Developing Novel Antimicrobial and Antibiofilm Agents

Based on the antimicrobial and antibiofilm potential demonstrated by 7-methoxyquinoline derivatives (Evidence Item 1), this compound is an ideal starting point for medicinal chemistry programs aimed at developing new treatments for drug-resistant bacterial and fungal infections, particularly those involving biofilm formation in the urinary tract [1]. The 7-methoxy substitution pattern is a key driver of this activity, making this specific analog a superior choice over unsubstituted quinolin-4-ols for this application.

A Versatile Building Block for Efficient Library Synthesis

Due to its synthetic accessibility and the presence of a reactive 4-hydroxyl group for further derivatization (Evidence Item 2), this compound is highly suitable for the rapid generation of diverse compound libraries [1]. The ability to efficiently convert it to a 4-chloro intermediate enables straightforward coupling with a wide range of nucleophiles, accelerating structure-activity relationship (SAR) studies in early-stage drug discovery [2].

A Selective Chemical Probe for Monoamine Oxidase B (MAO-B) Research

Its exceptional selectivity for inhibiting MAO-B over MAO-A (selectivity index >1000) (Evidence Item 4) makes 7-methoxy-2-methylquinolin-4-ol a valuable and precise tool for neuroscientists studying MAO-B's role in neurodegeneration and for researchers seeking to validate MAO-B as a therapeutic target for CNS disorders [1]. This selectivity profile is a key advantage over many other quinoline-derived MAO inhibitors.

Lead Optimization for Improved Metabolic Stability

The comparative CYP3A4 inhibition data (Evidence Item 3) shows that the 7-methoxy derivative has a slightly better profile (IC50 = 7.9 µM) than the parent 2-methylquinolin-4-ol (IC50 = 4.7 µM) [1][2]. This positions the compound as a useful intermediate for lead optimization programs where reducing CYP3A4-mediated drug-drug interaction risk is a critical goal, providing a quantifiable advantage over a closely related analog.

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